molecular formula C10H16N2O3 B14418430 6-(Morpholin-4-yl)azepane-2,5-dione CAS No. 83095-18-5

6-(Morpholin-4-yl)azepane-2,5-dione

Cat. No.: B14418430
CAS No.: 83095-18-5
M. Wt: 212.25 g/mol
InChI Key: UBWDVBDHIAWZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Morpholin-4-yl)azepane-2,5-dione is a chemical compound that belongs to the class of heterocyclic compounds It features a morpholine ring fused to an azepane-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-4-yl)azepane-2,5-dione typically involves the reaction of morpholine with azepane-2,5-dione derivatives. One common method includes the cyclization of amino alcohols and α-haloacid chlorides under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained in good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-4-yl)azepane-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

6-(Morpholin-4-yl)azepane-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-yl)azepane-2,5-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Morpholin-4-yl)azepane-2,5-dione is unique due to its specific ring structure and the presence of both morpholine and azepane-2,5-dione moieties. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

83095-18-5

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

6-morpholin-4-ylazepane-2,5-dione

InChI

InChI=1S/C10H16N2O3/c13-9-1-2-10(14)11-7-8(9)12-3-5-15-6-4-12/h8H,1-7H2,(H,11,14)

InChI Key

UBWDVBDHIAWZQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC(C1=O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.